

XL019 IC50 determination

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Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

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Introduction to XL019

XL019 is a potent, orally active, and selective inhibitor of Janus kinase 2 (JAK2). It demonstrates exceptional selectivity, showing 50-fold or greater selectivity for JAK2 over a panel of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family (JAK1, JAK3, TYK2) [1] [2] [3]. Its primary mechanism of action is the potent inhibition of the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms and other diseases [1] [4]. **XL019** advanced into Phase I clinical trials for the treatment of myelofibrosis; however, its development was terminated due to dose-limiting neurotoxicity observed in patients [1].

Biochemical and Cellular Profiling of XL019

Biochemical IC₅₀ Values

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of **XL019** against key kinases in cell-free assay systems [3]:

Target Kinase	IC ₅₀ Value (nM)
JAK2	2.2

Target Kinase	IC ₅₀ Value (nM)
PDGFRβ	125.4
JAK1	134.3
FLT3	139.7
JAK3	214.2

Cellular Activity and Antiproliferative Effects

XL019 inhibits cellular phosphorylation of JAK2 downstream effectors and demonstrates antiproliferative activity in various cell lines [2] [4]:

Cell Line / Primary Cells	Description	IC ₅₀ / Value
Primary Human Erythroid Cells	Inhibition of EPO-stimulated pSTAT5	64 nM [4]
HEL 92.1.7	Erythroleukemia (JAK2 activated) - pSTAT5 inhibition	623 nM [4]
HEL 92.1.7	Erythroleukemia - Antiproliferative activity	6777 nM [4]
SET-2	Essential Thrombocythemia - Antiproliferative activity	386 nM [4]
L-1236	Hodgkin's Lymphoma - Antiproliferative activity	928 nM [4]
MV4-11	Acute Myeloid Leukemia - Antiproliferative activity	992 nM [4]
HCT-116	Colorectal Carcinoma - Antiproliferative activity	7.34 μM [2]
MDA-MB-231	Breast Cancer - Antiproliferative activity	9.67 μM [2]

Detailed Experimental Protocols

Protocol 1: Inhibition of STAT5 Phosphorylation in HEL 92.1.7 Cells

This protocol measures the inhibition of JAK2/STAT5 signaling in a myelofibrosis-relevant cell model [4].

- **1. Cell Line:** HEL 92.1.7 human erythroleukemia cells.
- **2. Cell Culture:** Maintain cells in recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
- **3. Compound Preparation:**
 - Prepare a 10 mM stock solution of **XL019** in DMSO.
 - Serially dilute the stock in DMSO to create a concentration series (e.g., from 10 µM).
 - Further dilute the compound in cell culture medium for treatment, ensuring the final DMSO concentration is ≤0.1%.
- **4. Treatment and Stimulation:**
 - Seed cells and pre-treat with **XL019** or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
 - Stimulate cells with EPO (Erythropoietin) to activate the JAK2-STAT5 pathway.
- **5. Cell Lysis and Analysis:**
 - Lyse cells and extract total protein.
 - Analyze phospho-STAT5 (pSTAT5) and total STAT5 levels by **Western blot**.
 - Quantify band intensity and calculate the percentage of pSTAT5 inhibition relative to stimulated, vehicle-treated controls.
 - Plot % inhibition vs. log[concentration] to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy in HEL 92.1.7 Xenograft Model

This protocol evaluates the antitumor efficacy of **XL019** in a mouse model [2] [4].

- **1. Animal Model:** Female nude mice with established HEL 92.1.7 xenograft tumors.
- **2. Dosing Formulation:**
 - Formulate **XL019** in a vehicle suitable for oral gavage. One validated in vivo formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, yielding a clear solution at 0.400 mg/mL (0.90 mM) [3].
- **3. Dosing Regimen:**
 - Administer **XL019** orally at doses of **100, 200, and 300 mg/kg**, twice daily (**bid**) for **14 days**.
 - Include a control group receiving vehicle only.
- **4. Efficacy Endpoints:**
 - Measure tumor volumes regularly using calipers.
 - Calculate tumor growth inhibition (%) relative to the vehicle control group.

- For pharmacodynamic analysis, harvest tumors at specified time points post-dosing and analyze by Western blot for inhibition of downstream markers pSTAT1 and pSTAT3.

Protocol 3: Inhibition of RANKL-Induced Osteoclast Differentiation

This protocol assesses the effect of **XL019** on osteoclast formation, relevant for bone resorption diseases [5].

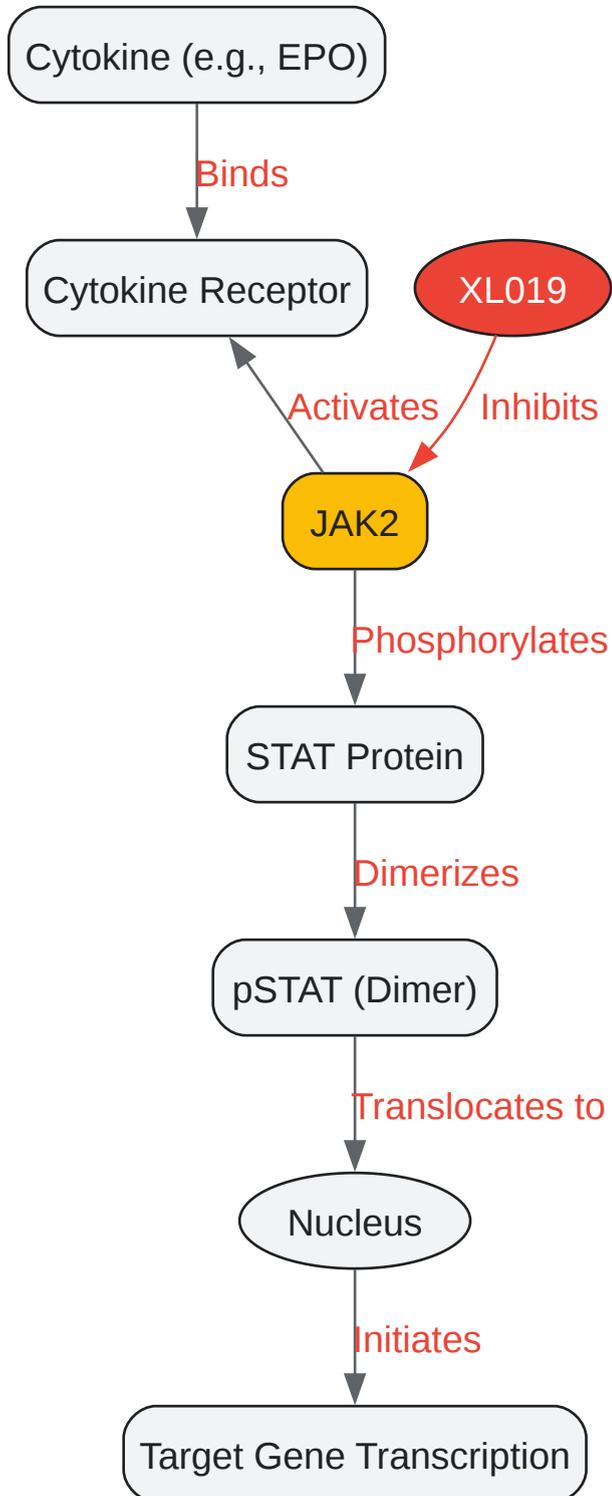
- **1. Cell Preparation:** Isolate bone marrow-derived monocytes (BMMs) from mouse bone marrow.
- **2. Osteoclast Differentiation:**
 - Stimulate BMMs with M-CSF (e.g., 30 ng/mL) for 24 hours.
 - Seed the adherent cells and culture with M-CSF and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation for approximately 7 days.
- **3. Compound Treatment:**
 - Co-treat cells with **XL019** during the differentiation process. A CCK-8 assay confirmed no cytotoxicity at concentrations **below 625 nM** [5].
 - Include a vehicle (DMSO) control.
- **4. Staining and Analysis:**
 - Fix cells and perform **TRAP (Tartrate-Resistant Acid Phosphatase) staining**.
 - Count TRAP-positive multinucleated cells (≥ 3 nuclei) as osteoclasts.
 - **XL019** significantly inhibits osteoclast formation in a dose-dependent manner, with near-complete inhibition observed at 600 nM [5].

Mechanism of Action and Off-Target Effects

JAK/STAT Signaling Pathway and **XL019** Inhibition

The following diagram illustrates the primary mechanism of **XL019**.

JAK-STAT Signaling Pathway and XL019 Inhibition



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P-glycoprotein (P-gp) Inhibition

Beyond JAK2 inhibition, **XL019** functions as an inhibitor of P-glycoprotein (P-gp/ABCB1), a key efflux pump associated with multidrug resistance in cancer [6].

- **Experimental Evidence:**
 - In rhodamine 123 uptake assays using P-gp-overexpressing KBV20C cells, **XL019** increased intracellular rhodamine accumulation, confirming P-gp inhibition [6].
 - Co-treatment of KBV20C cells with **XL019** and the antimetabolic drug vincristine synergistically increased apoptosis, induced G2 phase arrest, and upregulated p21 and p53 protein expression [6].
- **Implication:** This off-target activity suggests **XL019** could be used to sensitize certain resistant cancers to conventional chemotherapy.

Clinical Trial Summary & Toxicity Note

XL019 was evaluated in a Phase I clinical trial for myelofibrosis (NCT00595829) [1] [3].

- **Dosing:** The study tested doses from 25 mg to 300 mg on different schedules (continuous daily or intermittent).
- **Efficacy:** IWG-defined responses were seen in 3 out of 30 patients (10%) [1].
- **Termination Reason:** The trial was terminated due to dose-limiting **neurotoxicity**, including peripheral and central neurotoxicity, which was observed across all dose cohorts. Notably, this toxicity was not predicted by preclinical animal studies [1].
- **Research Use:** This clinical outcome underscores that **XL019** is suitable for research applications only.

Conclusion

XL019 remains a highly valuable and selective research tool for investigating JAK2-dependent signaling in myeloproliferative diseases, cancer, and bone biology. The detailed protocols and comprehensive data provided here offer a solid foundation for scientists to employ this compound effectively in both in vitro and in vivo studies, while being mindful of its specific off-target activities and clinical history.

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